molecular formula C15H28N2O6 B061422 tri-tert-Butyl hydrazine-1,1,2-tricarboxylate CAS No. 185456-26-2

tri-tert-Butyl hydrazine-1,1,2-tricarboxylate

Cat. No. B061422
M. Wt: 332.39 g/mol
InChI Key: XDILSMVBIXONSC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves reactions with tert-butyl carbazate or derivatives thereof, employing conditions that allow for the specific introduction of functional groups or the formation of desired molecular frameworks. For instance, methods for the alkylation of di-tert-butyl hydrazine-1,2-dicarboxylate have been explored to obtain mono- or di-substituted hydrazine derivatives in good to excellent yield, showcasing the compound's versatility in synthesis (Rasmussen, 2006).

Molecular Structure Analysis

The molecular structure of compounds related to tri-tert-butyl hydrazine-1,1,2-tricarboxylate is characterized using techniques like X-ray crystallography, which provides insights into the arrangement of atoms within the molecule. These analyses reveal details such as bond lengths, angles, and conformational preferences, which are crucial for understanding the compound's chemical behavior (Zou Xia, 2001).

Chemical Reactions and Properties

Tri-tert-butyl hydrazine-1,1,2-tricarboxylate participates in various chemical reactions, illustrating its reactivity and potential as a building block in organic synthesis. The compound's reactivity can be attributed to the presence of the hydrazine functional group, which is amenable to transformations such as oxidation, reduction, and cycloaddition reactions. These reactions are pivotal in the synthesis of complex molecules and materials (Waser, J., et al., 2006).

Scientific Research Applications

  • Sterically Hindered Alkyl (tri-tert-butyl) Phosphonium Salts

    • Scientific Field : Nanomaterials and Catalysis .
    • Application Summary : These salts were synthesized and evaluated as stabilizers for the formation of palladium nanoparticles (PdNPs). The prepared PdNPs, stabilized by a series of phosphonium salts, were applied as catalysts of the Suzuki cross-coupling reaction .
    • Methods of Application : The phosphonium salts were synthesized and used to stabilize the formation of PdNPs. The PdNPs were then applied as catalysts in the Suzuki cross-coupling reaction .
    • Results or Outcomes : The phosphonium salts were found to be excellent stabilizers of metal nanoparticles of small catalytically active size with a narrow size distribution. The palladium nanoparticles exhibited exceptional stability .
  • N-Boc Piperazine Derivatives

    • Scientific Field : Organic Chemistry and Biological Evaluation .
    • Application Summary : Two derivatives of N-Boc piperazine, an ester derivative, and a hydrazide derivative were synthesized and characterized. They serve as useful building blocks/intermediates in the synthesis of several novel organic compounds .
    • Methods of Application : The N-Boc piperazine derivatives were synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies. The structures of both derivatives were further confirmed by single crystal X-ray diffraction analysis .
    • Results or Outcomes : The synthesized compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

properties

IUPAC Name

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O6/c1-13(2,3)21-10(18)16-17(11(19)22-14(4,5)6)12(20)23-15(7,8)9/h1-9H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDILSMVBIXONSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NN(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50452338
Record name Tri-tert-butyl hydrazine-1,1,2-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tri-tert-Butyl hydrazine-1,1,2-tricarboxylate

CAS RN

185456-26-2
Record name Tri-tert-butyl hydrazine-1,1,2-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
LK Rasmussen - The Journal of Organic Chemistry, 2006 - ACS Publications
Methods for the alkylation of di-tert-butyl hydrazine-1,2-dicarboxylate were investigated. It was found that under mild conditions mono- or di-substituted hydrazine derivatives were …
Number of citations: 43 pubs.acs.org

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